molecular formula C46H40Cl2N2O5S B11832365 benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate

benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate

Cat. No.: B11832365
M. Wt: 803.8 g/mol
InChI Key: KLDWSWPQAOUDKF-RWYGWLOXSA-N
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Description

Benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate is a complex organic compound that features a variety of functional groups, including isoquinoline, trityl, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.

    Introduction of the Trityl Group: The trityl group can be introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions using reagents like sulfonyl chlorides.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product under specific conditions, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline or phenyl rings.

    Reduction: Reduction reactions can occur at the carbonyl or sulfonyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Drug Development:

Industry

    Material Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-phenylpropanoate: Similar structure but lacks the sulfonyl group.

    Benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(4-methylphenyl)propanoate: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

The presence of the sulfonyl group and the specific substitution pattern on the phenyl ring make benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate unique compared to its analogs. These structural features may impart unique chemical and biological properties.

Properties

Molecular Formula

C46H40Cl2N2O5S

Molecular Weight

803.8 g/mol

IUPAC Name

benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate

InChI

InChI=1S/C46H40Cl2N2O5S/c1-56(53,54)38-24-14-17-33(27-38)28-41(45(52)55-31-32-15-6-2-7-16-32)49-44(51)42-40(47)29-34-30-50(26-25-39(34)43(42)48)46(35-18-8-3-9-19-35,36-20-10-4-11-21-36)37-22-12-5-13-23-37/h2-24,27,29,41H,25-26,28,30-31H2,1H3,(H,49,51)/t41-/m0/s1

InChI Key

KLDWSWPQAOUDKF-RWYGWLOXSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)C3=C(C=C4CN(CCC4=C3Cl)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)C3=C(C=C4CN(CCC4=C3Cl)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl

Origin of Product

United States

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